Isoamyl pentachlorophenyl ether
CAS No.: 63918-79-6
Cat. No.: VC19431574
Molecular Formula: C11H11Cl5O
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63918-79-6 |
|---|---|
| Molecular Formula | C11H11Cl5O |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 1,2,3,4,5-pentachloro-6-(3-methylbutoxy)benzene |
| Standard InChI | InChI=1S/C11H11Cl5O/c1-5(2)3-4-17-11-9(15)7(13)6(12)8(14)10(11)16/h5H,3-4H2,1-2H3 |
| Standard InChI Key | PKDCVWRKTAWUET-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Isoamyl pentachlorophenyl ether (CHClO) consists of a pentachlorinated phenyl ring bonded via an ether linkage to an isoamyl group. The molecular structure imparts significant steric hindrance and electronic effects due to the electron-withdrawing chlorine atoms and the bulky alkyl chain.
Molecular Characteristics
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Molecular Formula: CHClO
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Molecular Weight: 336.25 g/mol
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IUPAC Name: 1-(Pentachlorophenoxy)-3-methylbutane
The compound’s structure aligns with aryl alkyl ethers, where the phenyl group is fully chlorinated at all five available positions. This chlorination pattern enhances stability against degradation while increasing hydrophobicity .
Physicochemical Properties
While direct measurements for isoamyl pentachlorophenyl ether are unavailable, properties can be inferred from related compounds:
The isoamyl chain significantly reduces water solubility compared to PCP, favoring partitioning into lipid-rich environments. Its vapor pressure is expected to be extremely low (<10 Pa), minimizing atmospheric mobility .
Synthesis and Reactivity
Williamson Ether Synthesis
The most plausible route involves a Williamson ether synthesis, where a pentachlorophenoxide anion reacts with isoamyl bromide or iodide. This S2 mechanism proceeds as follows:
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Deprotonation: Pentachlorophenol (pK ≈ 4.7 ) is treated with a strong base (e.g., NaH) to form the phenoxide nucleophile.
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Alkylation: The phenoxide attacks isoamyl halide, displacing the halide ion.
This method is well-established for aryl ethers, though steric hindrance from the isoamyl group may reduce reaction efficiency .
Alternative Pathways
Toxicological Profile
Acute and Chronic Toxicity
While no specific data exist for isoamyl pentachlorophenyl ether, its structural similarity to PCP suggests comparable mechanisms of toxicity:
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Mitochondrial Uncoupling: Disruption of oxidative phosphorylation, leading to hyperthermia and metabolic acidosis .
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Immunotoxicity: Suppression of antibody production and thymic atrophy observed in PCP-exposed animals .
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Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies PCP as Group 2B (possibly carcinogenic), implying potential risks for its derivatives .
Metabolic Fate
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Hydrolysis: Under alkaline conditions, the ether bond may cleave to regenerate PCP and isoamyl alcohol.
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Oxidation: Cytochrome P450 enzymes could hydroxylate the isoamyl chain, forming polar metabolites excreted via urine .
Environmental Behavior and Persistence
Bioaccumulation
The high log K (~6.0) predicts significant bioaccumulation in aquatic organisms. A study on methyl pentachlorophenyl ether demonstrated biomagnification factors >10,000 in fish , suggesting similar behavior for the isoamyl analog.
Degradation Pathways
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